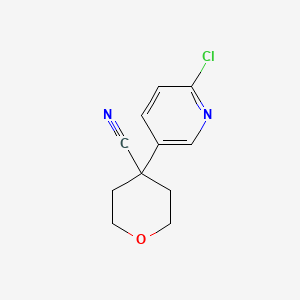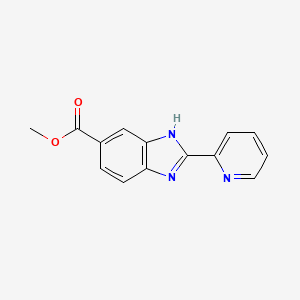
methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and its relevance or use in certain applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and confirm the identity of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, refractive index, and spectral properties. It could also involve studying its stability under various conditions.Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Complex Compounds
- Synthesis and Properties : A review of studies up to 2008 highlights the synthesis procedures and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), focusing on their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This review helps identify potential areas for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Biological Activity and Drug Design
- DNA Minor Groove Binding : Hoechst 33258, a derivative of benzimidazole, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cell biology, providing a basis for the design of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Optoelectronic Materials
- Functionalized Quinazolines and Pyrimidines : Research on quinazolines and pyrimidines, including those incorporating benzimidazole structures, has shown their significant value in creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the diverse applications of benzimidazole derivatives in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Agents
- Development of Anticancer Agents : Knoevenagel condensation has been used to synthesize a variety of chemical compounds with benzimidazole and other pharmacophoric aldehydes, demonstrating significant anticancer activity. This review emphasizes the potential of benzimidazole derivatives as anticancer agents, highlighting the importance of specific functionalities for drug design (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, environmental impact, and safety precautions needed when handling it.
Zukünftige Richtungen
This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Eigenschaften
IUPAC Name |
methyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)9-5-6-10-12(8-9)17-13(16-10)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYMECSNSGNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
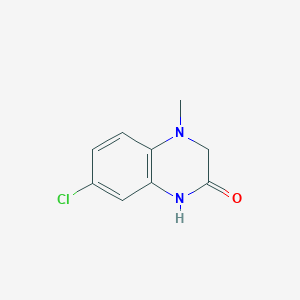
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

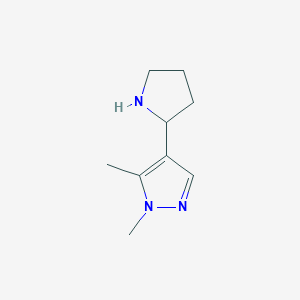

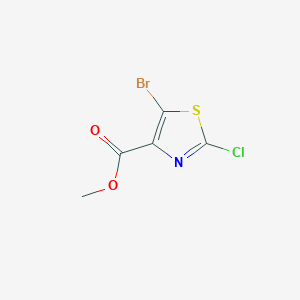
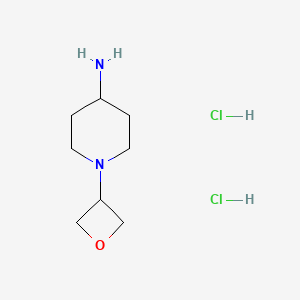
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
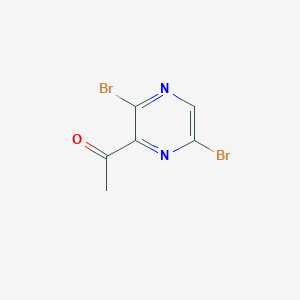
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)


